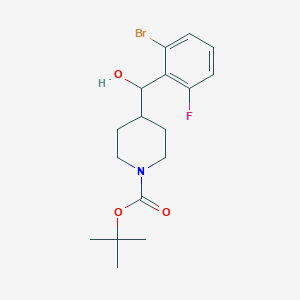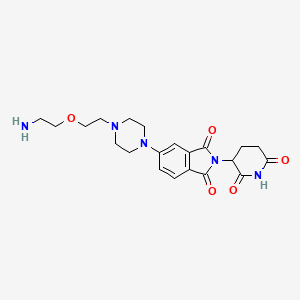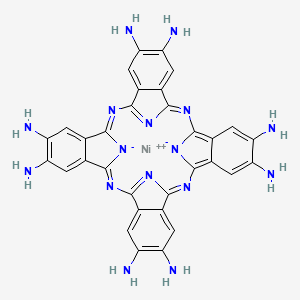![molecular formula C56H114N6O2 B11927929 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is a complex organic compound characterized by its multiple amine groups and long alkyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reaction: The initial step involves the reaction of a carboxylic acid derivative with a didecylamine to form an amide bond.
Alkylation: The intermediate amide is then alkylated using a suitable alkylating agent to introduce the propyl groups.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its multiple amine groups, which can interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
- N,N-Didecyl-N’,N’-diethyl-1,3-propanediamine
- N,N-Didecyl-N’,N’-dimethyl-1,3-propanediamine
Uniqueness
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is unique due to its specific structural features, such as the presence of a piperazine ring and multiple long alkyl chains. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C56H114N6O2 |
|---|---|
分子量 |
903.5 g/mol |
IUPAC 名称 |
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |
InChI 键 |
PXNLDSAGMDIEAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



